molecular formula C20H26N2O2 B5127258 4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol

4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol

Cat. No. B5127258
M. Wt: 326.4 g/mol
InChI Key: IGYWESMVGDLJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of BZP is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor, as well as a monoamine oxidase inhibitor. BZP has also been shown to increase the release of dopamine and serotonin in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. In animal studies, BZP has been shown to increase locomotor activity, induce hyperthermia, and cause alterations in heart rate and blood pressure. BZP has also been shown to enhance cognitive function and memory in rodents.

Advantages and Limitations for Lab Experiments

One advantage of using BZP in lab experiments is its ability to enhance cognitive function and memory in rodents, which could be useful for studying the neural mechanisms underlying these processes. However, one limitation of using BZP in lab experiments is its potential for abuse, which could raise ethical concerns.

Future Directions

There are several potential future directions for research on BZP. One direction could be to investigate its potential as a novel drug delivery system, as it has been shown to have good pharmacokinetic properties. Another direction could be to study its effects on other neurotransmitter systems, such as the glutamate system, which could provide insights into its potential therapeutic applications. Finally, further research could be conducted to better understand the mechanism of action of BZP, which could lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

BZP can be synthesized by the reaction of 4-hydroxy-2-ethoxybenzaldehyde with benzylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography or recrystallization. The chemical structure of BZP is shown below:

Scientific Research Applications

BZP has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, BZP has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases such as depression, anxiety, and schizophrenia. In neuroscience, BZP has been studied for its effects on the central nervous system, including its ability to enhance cognitive function and memory. In pharmacology, BZP has been investigated for its potential as a novel drug delivery system.

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-2-24-20-14-18(8-9-19(20)23)16-22-12-10-21(11-13-22)15-17-6-4-3-5-7-17/h3-9,14,23H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYWESMVGDLJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol

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